![molecular formula C7H3ClN2O4S B2995339 4-Cyano-3-nitrobenzene-1-sulfonyl chloride CAS No. 1502637-84-4](/img/structure/B2995339.png)
4-Cyano-3-nitrobenzene-1-sulfonyl chloride
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Overview
Description
4-Cyano-3-nitrobenzene-1-sulfonyl chloride (4-CNBSC) is a versatile reagent used in a variety of synthetic and research applications. It is a white, crystalline solid with a molecular weight of 233.59 g/mol and a melting point of 108-110 °C. 4-CNBSC has become a popular reagent for use in organic synthesis and scientific research due to its versatility and its ability to be used in a wide range of reactions.
Scientific Research Applications
Molecular Structure and Spectroscopic Studies
One study focused on the molecular structure and vibrational spectroscopic analysis of a derivative of 4-Cyano-3-nitrobenzene-1-sulfonyl chloride, emphasizing its significance in understanding the spectroscopic properties and chemical significance of sulfonyl chloride derivatives. The research utilized FTIR spectra, density functional theory, and ab initio methods to explore the molecular geometry, HOMO-LUMO gap, and non-linear optical activity, demonstrating the compound's charge transfer interactions and charge delocalization (Nagarajan & Krishnakumar, 2018).
Synthesis and Chemical Reactivity
Another application is in amine synthesis and protecting strategies , where 4-Cyanobenzenesulfonamides, derivatives of 4-Cyano-3-nitrobenzene-1-sulfonyl chloride, have been used to cleave secondary amines cleanly under specific conditions, facilitating the use of this motif as an amine protecting/activating group. This method extends to alkylation and arylation reactions, demonstrating the versatility of sulfonamides in synthetic organic chemistry (Schmidt et al., 2017).
Gas-Phase Electron Diffraction Study
A detailed gas-phase electron diffraction and quantum chemical study of 4-nitrobenzene sulfonyl chloride, closely related to 4-Cyano-3-nitrobenzene-1-sulfonyl chloride, provided insights into its gas-phase structure, demonstrating the presence of a single conformer at specific temperatures and revealing critical structural parameters. This research underscores the importance of understanding the structural aspects of such compounds for their application in various chemical processes (Petrov et al., 2009).
Antimicrobial Activity and Molecular Docking Studies
Research has also explored the synthesis of new sulfonamide derivatives with 4-Cyano-3-nitrobenzene-1-sulfonyl chloride, evaluating their antimicrobial activity and conducting docking studies against DNA Gyrase-A. This highlights the compound's potential in developing new antimicrobial agents, showcasing its role in medicinal chemistry and drug discovery (Kumar et al., 2020).
Mechanism of Action
Target of Action
Similar compounds like sulfonyl chlorides are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
The mode of action of 4-Cyano-3-nitrobenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . This is a two-step process:
- Step 1 : The electrophile (in this case, the sulfonyl chloride group) forms a sigma-bond with the benzene ring, generating a positively charged intermediate .
- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .
This mechanism allows the compound to react with aromatic rings, which are common structures in many biological molecules .
properties
IUPAC Name |
4-cyano-3-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O4S/c8-15(13,14)6-2-1-5(4-9)7(3-6)10(11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJYXOAEJXRMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-3-nitrobenzene-1-sulfonyl chloride | |
CAS RN |
1502637-84-4 |
Source
|
Record name | 4-cyano-3-nitrobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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